Fustin

α-Glucosidase inhibition Postprandial hyperglycemia Anti-diabetic flavonoids

Fustin (dihydrofisetin; 3,7,3′,4′-tetrahydroxyflavanone) is a flavanonol—a subclass of flavonoids defined by a saturated C-ring bearing a 3-hydroxyl group, which distinguishes it from the unsaturated flavonol fisetin and the flavanone taxifolin. It is isolated predominantly from the heartwood of Cotinus coggygria and Toxicodendron vernicifluum (Rhus verniciflua).

Molecular Formula C15H12O6
Molecular Weight 288.25 g/mol
CAS No. 20725-03-5
Cat. No. B190385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFustin
CAS20725-03-5
Synonyms2,3-Dihydrofisetin;  Fustin
Molecular FormulaC15H12O6
Molecular Weight288.25 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C2C(C(=O)C3=C(O2)C=C(C=C3)O)O)O)O
InChIInChI=1S/C15H12O6/c16-8-2-3-9-12(6-8)21-15(14(20)13(9)19)7-1-4-10(17)11(18)5-7/h1-6,14-18,20H/t14-,15+/m0/s1
InChIKeyFNUPUYFWZXZMIE-LSDHHAIUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fustin (CAS 20725-03-5) for Diabetic Complications & Hepatoprotection Research: A Scientific Procurement Guide


Fustin (dihydrofisetin; 3,7,3′,4′-tetrahydroxyflavanone) is a flavanonol—a subclass of flavonoids defined by a saturated C-ring bearing a 3-hydroxyl group, which distinguishes it from the unsaturated flavonol fisetin and the flavanone taxifolin [1]. It is isolated predominantly from the heartwood of Cotinus coggygria and Toxicodendron vernicifluum (Rhus verniciflua) [2]. Fustin has attracted research attention as a multi-target small molecule with demonstrated aldose reductase inhibitory activity, in vivo hepatoprotective effects comparable to silymarin, and the ability to synergistically amplify EGCG-mediated anticancer signaling without the hepatotoxicity that limits EGCG monotherapy [3].

Why Fustin Cannot Be Replaced by Fisetin, Taxifolin, or Quercetin in Experimental Design


Flavonoids sharing the 3′,4′-dihydroxyphenyl B-ring are often treated as functionally interchangeable antioxidants, yet three critical structural features make fustin irreplaceable. First, the absence of a C2–C3 double bond in the saturated C-ring eliminates the planarity and extended conjugation of fisetin and quercetin, which fundamentally alters target-binding geometry: fustin is a negligible α-glucosidase inhibitor (IC50 > 50 µM) while fisetin and quercetin exhibit IC50 values of 10.82 µM and 5.80 µM, respectively [1]. Second, the 3-OH group differentiates fustin from taxifolin—a flavanonol with identical saturation but a catechol A-ring—resulting in divergent aldose reductase inhibitory potency (fustin 20.1% vs. taxifolin not among the active AR inhibitors in the same study) [2]. Third, fustin uniquely synergizes with EGCG via the eNOS/cGMP axis while sparing alanine aminotransferase (ALT) and aspartate aminotransferase (AST), a profile not reproduced by fisetin or quercetin in the same model [3]. These quantitative differences mean that substituting any in-class analog will produce different target engagement, efficacy, and safety outcomes.

Fustin (CAS 20725-03-5) Quantitative Differentiation Evidence: Head-to-Head Comparator Data for Scientific Procurement


Fustin vs. Fisetin, Quercetin, and Taxifolin: α-Glucosidase Inhibitory Selectivity Defines Target-Specific Utility

In a direct head-to-head screening of 16 phenolic compounds isolated from the same plant extract, fustin (10) exhibited negligible α-glucosidase inhibition with IC50 > 50 µM, whereas the flavonols fisetin (9) and quercetin (1) showed potent inhibition with IC50 values of 10.82 ± 0.19 µM and 5.80 ± 0.25 µM, respectively—both substantially stronger than the clinical comparator acarbose (IC50 = 152.22 ± 1.86 µM) [1]. Taxifolin (8), another flavanonol like fustin but with a catechol rather than resorcinol A-ring, was similarly inactive (IC50 > 50 µM) [1]. The study confirmed that the presence of both a carbonyl at C-4 and a C2–C3 double bond in the flavonol C-ring is required for strong α-glucosidase inhibition; the saturated C-ring of fustin eliminates this activity [1].

α-Glucosidase inhibition Postprandial hyperglycemia Anti-diabetic flavonoids

Fustin vs. Fisetin, Quercetin, Butein, Sulfuretin: Rank-Order Aldose Reductase Inhibition at Matched Concentration

In a head-to-head screening of Rhus verniciflua flavonoids against recombinant human aldose reductase (ALR2) at a fixed concentration of 2 µM, fustin produced 20.1% inhibition, which was lower than fisetin (31.1%), quercetin (39.1%), sulfuretin (69.8%), butein (89.9%), and the pharmaceutical positive control epalrestat at a slightly higher concentration of 2.5 µM (85.8%) [1]. These data position fustin as a moderate aldose reductase inhibitor, distinguishable from the potent inhibitors butin/sulfuretin and the weak inhibitor morin hydrate (14.1%) [1]. The same study also evaluated advanced glycation endproduct (AGE) formation inhibition, where butein and sulfuretin were the most active, though quantitative fustin-specific AGE inhibition data were not reported separately [1].

Aldose reductase inhibition Polyol pathway Diabetic complications

Fustin vs. Silymarin: Direct Hepatoprotective Equivalence in Paracetamol-Induced Liver Injury Model

In a rat model of paracetamol-induced acute liver damage, fustin treatment (dose not specified in the available abstract but administered orally) produced a significant reduction of serum alanine aminotransferase (ALT) and gamma-glutamyl transferase (GGT) to levels that did not differ statistically from untreated control animals [1]. The positive control group received 50 mg/kg standardized silymarin, the established clinical hepatoprotective agent, demonstrating that fustin achieves a comparable hepatoprotective outcome in the same experimental model [1]. Histopathological and immunohistochemical analyses corroborated the biochemical findings, with the proposed mechanism involving reduction of oxidative stress, enhancement of endogenous antioxidants, and suppression of the NF-κB inflammatory signaling pathway [1].

Hepatoprotection Drug-induced liver injury ALT/AST normalization

Fustin vs. Fisetin, Butein, Sulfuretin: Divergent Antioxidant Mechanisms—FRAP Superiority vs. DPPH Inferiority

In a comparative in vitro screening of the four major Rhus verniciflua flavonoids, the rank order for DPPH radical scavenging activity was fisetin > fustin > butein > sulfuretin, whereas the rank order for ferric reducing antioxidant power (FRAP) was reversed: fustin > fisetin > butein > sulfuretin [1]. This pattern indicates that fustin is a superior electron-transfer (SET)-based reductant compared to fisetin, despite being less effective at hydrogen atom transfer (HAT)-based DPPH quenching [1]. The fustin content in Rhus verniciflua extract (~15% of total index compounds) was identified as the primary contributor to the extract's overall reducing capacity, leading to its selection as the representative compound for in vivo hepatoprotective testing [1].

Antioxidant mechanism FRAP assay DPPH radical scavenging Electron transfer vs. hydrogen atom transfer

Fustin vs. EGCG Monotherapy: Synergistic Anticancer Efficacy Without Hepatotoxicity in Multiple Myeloma

EGCG induces selective apoptosis in multiple myeloma cells via eNOS/cGMP activation, but its clinical utility is limited by hepatotoxicity reflected in elevated ALT/AST levels. Fustin alone did not activate this pathway, but the EGCG/fustin combination synergistically enhanced eNOS phosphorylation at Ser1177 and promoted cell death in multiple myeloma cells, as confirmed by isobologram analysis [1]. In vivo, female BALB/c mice inoculated with MPC11 multiple myeloma cells were treated with EGCG and fustin individually and in combination; the combination suppressed tumor growth without elevating ALT or AST levels, unlike EGCG monotherapy which causes dose-limiting hepatotoxicity [1]. This combination-specific safety advantage has not been demonstrated for fisetin, quercetin, or taxifolin in the same eNOS/cGMP model system.

Synergistic anticancer EGCG combination eNOS/cGMP axis Multiple myeloma

Fustin In Vivo Antidiabetic Efficacy: Dose-Dependent Glycemic and Lipid Normalization in Streptozotocin-Induced Diabetes

In a high-fat diet/streptozotocin-induced type-2 diabetic rat model, oral fustin at 50 and 100 mg/kg twice daily for 30 days significantly attenuated blood glucose elevation, improved lipid profiles (total cholesterol, triglycerides), reduced malondialdehyde (MDA) as a lipid peroxidation marker, and enhanced glutathione (GSH), superoxide dismutase (SOD), and catalase activities [1]. While no direct head-to-head comparison with a pharmaceutical antidiabetic agent (e.g., metformin) was included in this study, the magnitude of glycemic improvement at 100 mg/kg fustin was reported as clinically significant, and the modulation of GSH/SOD/catalase expression provides a mechanistic differentiation from insulin secretagogues [1]. This represents class-level evidence that fustin can serve as an orally active antidiabetic lead distinct from α-glucosidase-targeting flavonoids.

In vivo antidiabetic Streptozotocin model Glucose homeostasis Lipid peroxidation

High-Confidence Application Scenarios for Fustin (CAS 20725-03-5) Based on Quantitative Evidence


Selective Diabetic Complication Probe: Aldose Reductase Pathway Research Without α-Glucosidase Confounding

Researchers studying the polyol pathway and diabetic complications (neuropathy, retinopathy, nephropathy) can use fustin as a moderate aldose reductase inhibitor (20.1% at 2 µM [1]) that does not concurrently inhibit α-glucosidase (IC50 > 50 µM [2]). This selectivity profile is superior to fisetin and quercetin, which are potent α-glucosidase inhibitors—a confounding polypharmacology when the experimental objective is to isolate effects attributable to aldose reductase inhibition alone. The established rank order of AR inhibition potency (butein > sulfuretin > quercetin > fisetin > fustin [1]) further allows fustin to serve as a calibrated intermediate AR modulator.

Hepatoprotective Natural Product Development: Silymarin-Equivalent Efficacy as a Differentiator

Fustin is one of the few flavonoids for which in vivo hepatoprotective efficacy has been directly benchmarked against 50 mg/kg silymarin, the botanical gold standard, in a paracetamol-induced liver injury model [3]. Both fustin and silymarin normalized ALT and GGT to control levels with no statistically significant difference between them [3]. This evidence supports fustin's inclusion in hepatoprotective nutraceutical or cosmeceutical formulations where silymarin-equivalent efficacy is a procurement criterion, especially for applications targeting oxidative stress and NF-κB-mediated inflammatory liver damage.

EGCG Combination Oncology: Non-Hepatotoxic Synergist for eNOS/cGMP-Mediated Anticancer Strategies

For cancer researchers developing green tea catechin-based therapies for multiple myeloma or other hematological malignancies, fustin is uniquely validated as a synergistic partner that amplifies EGCG-induced eNOS phosphorylation at Ser1177 and cGMP production without the ALT/AST elevation that limits EGCG dosing [4]. The isobologram-confirmed synergy and in vivo tumor suppression data, combined with the absence of hepatotoxicity, make fustin procurement essential for any laboratory aiming to replicate or build upon the EGCG/fustin combination strategy. No other flavonoid has been demonstrated to exhibit this specific synergy-toxicity dissociation [4].

Antioxidant Formulation Design: Electron-Transfer-Predominant Reducing Agent for Cosmeceutical and Food Preservation Systems

Formulation scientists can exploit fustin's distinct antioxidant mechanism profile—ranked #1 in ferric reducing antioxidant power (FRAP) among Rhus verniciflua flavonoids, surpassing even fisetin [5]—for applications where electron-transfer (SET)-based reduction is the desired protective mechanism (e.g., formulations requiring direct metal ion reduction or regeneration of other antioxidants). Fustin's DPPH rank of #2 (behind fisetin) further indicates that the compound offers a balanced but mechanistically tilted antioxidant profile that can be rationally selected based on the oxidative stress chemistry of the target system [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fustin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.